REACTION_CXSMILES
|
S(OOS([O-])(=O)=O)([O-])(=O)=O.[NH4+].[NH4+].[C:13](#[N:20])[C:14]1[CH:19]=[CH:18][N:17]=[CH:16][CH:15]=1.S(=O)(=O)(O)O.[OH-:26].[NH4+].[CH3:28]O>C(Cl)(Cl)Cl.O>[OH:26][CH2:28][C:16]1[CH:15]=[C:14]([CH:19]=[CH:18][N:17]=1)[C:13]#[N:20] |f:0.1.2,5.6|
|
Name
|
ammonium persulfate
|
Quantity
|
70.1 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=NC=C1)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
275 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Heat solution to reflux
|
Type
|
ADDITION
|
Details
|
pour
|
Type
|
CUSTOM
|
Details
|
reaction onto ice
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Combine the organic layers, dry with sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
CONCENTRATION
|
Details
|
concentrate under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a residue
|
Type
|
CUSTOM
|
Details
|
Purify the residue by flash chromatography
|
Type
|
WASH
|
Details
|
eluting with acetone:dichloromethane (1:6)
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
OCC=1C=C(C#N)C=CN1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.86 g | |
YIELD: PERCENTYIELD | 28% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |